3-Boc-Amino-3-(hydroxymethyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Boc-Amino-3-(hydroxymethyl)pyrrolidine is a useful research compound. Its molecular formula is C10H20N2O3 and its molecular weight is 216.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Kainoid Amino Acids
Hodgson, Hachisu, and Andrews (2005) describe the use of 3-Boc-Amino-3-(hydroxymethyl)pyrrolidine in the synthesis of neuroexcitants like 3-(carboxymethyl)pyrrolidine-2,4-dicarboxylic acid, alpha-kainic acid, and others. The key step involves a radical addition of 2-iodoethanol to induce nitrogen-directed homoallylic radical rearrangement, providing access to polysubstituted pyrrolidines, especially the kainoid amino acids (Hodgson, Hachisu, & Andrews, 2005).
Acylation of Pyrrolidine-2,4-diones
Jones, Begley, Peterson, and Sumaria (1990) discuss acylation at C-3 by acid chlorides of saturated, unsaturated, and arenecarboxylic acids in the presence of Lewis acids. Their protocol involves boron trifluoride-diethyl ether as a Lewis acid, leading to the neutral boron difluoride complexes of 3-acyltetramic acids and subsequent methanolysis (Jones et al., 1990).
Asymmetric Synthesis of Glycosidase Inhibitors
Curtis, Evinson, Handa, and Singh (2007) achieved regio- and stereoselective introduction of functional groups in the synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidine. These novel amino pyrrolidines show moderate inhibition of beta-galactosidase, indicating their potential as glycosidase inhibitors (Curtis, Evinson, Handa, & Singh, 2007).
Synthesis of Pyrrolidine Methanesulfonic Acid
Braghiroli, Avallone, and Della (1997) discuss the synthesis of (R)- and (S)-2-Pyrrolidinemethanesulfonic acid from N-Boc-2-(hydroxymethyl)-1-pyrrolidine, providing an efficient entry to these compounds with high enantiomeric purities (Braghiroli, Avallone, & Della, 1997).
Synthesis of Functionalized Pyrrole Derivatives
Gabriele, Veltri, Mancuso, Salerno, Maggi, and Aresta (2012) describe a Pd-catalyzed approach to synthesize functionalized pyrroles from N-Boc-1-amino-3-yn-2-ols. This method involves oxidative heterocyclization-alkoxycarbonylation, leading to a mixture of Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters (Gabriele et al., 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[3-(hydroxymethyl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-9(2,3)15-8(14)12-10(7-13)4-5-11-6-10/h11,13H,4-7H2,1-3H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNAHFQBVPFTPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCNC1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455066 |
Source
|
Record name | tert-Butyl [3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475469-15-9 |
Source
|
Record name | 1,1-Dimethylethyl N-[3-(hydroxymethyl)-3-pyrrolidinyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475469-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [3-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50455066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.